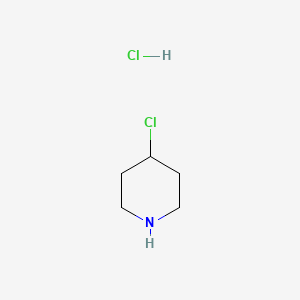

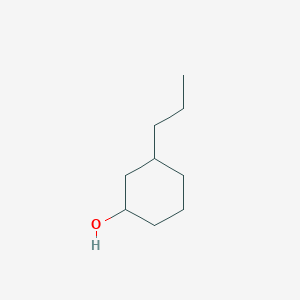

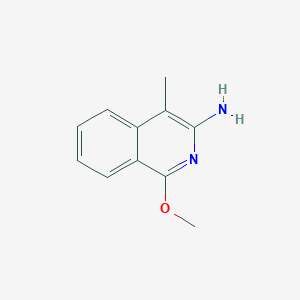

![molecular formula C7H5FN2O B1321970 4-Fluor-1H-pyrrolo[2,3-b]pyridin-5-ol CAS No. 651744-21-7](/img/structure/B1321970.png)

4-Fluor-1H-pyrrolo[2,3-b]pyridin-5-ol

Übersicht

Beschreibung

4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL, also known as 4-Fluoro-Pyrrolo[2,3-B]pyridine-5-OL, is a heterocyclic compound that has been studied for its potential applications in scientific research. It is an aromatic compound containing a six-membered ring with a nitrogen atom at the 2-position and a fluorine atom at the 4-position. It is an important intermediate for the synthesis of other compounds and has been used in a variety of organic reactions.

Wissenschaftliche Forschungsanwendungen

VEGFR-2-Inhibitor-Synthese

4-Fluor-1H-pyrrolo[2,3-b]pyridin-5-ol wird als Reagenz bei der Synthese potenter VEGFR-2-Inhibitoren eingesetzt. Diese Inhibitoren spielen eine entscheidende Rolle bei der Angiogenese, dem Prozess der Bildung neuer Blutgefäße aus bereits bestehenden Gefäßen, der für das Tumorwachstum und die Metastasierung von entscheidender Bedeutung ist. Durch die Hemmung von VEGFR-2 können diese Verbindungen möglicherweise als Antikrebsmittel dienen .

Antitumor-Aktivität

Diese Verbindung wurde als Zwischenprodukt bei der Synthese von Venetoclax identifiziert, einem potenten und selektiven BCL-2-Inhibitor. Venetoclax hat eine starke Antitumoraktivität gezeigt und gleichzeitig die Blutplättchen geschont, was einen bedeutenden Beitrag zur Krebsbehandlung darstellt .

3. Induktion der Apoptose und Zellzyklusarretierung In-vitro-Studien haben gezeigt, dass Derivate von this compound die Proliferation von Krebszellen hemmen und die Apoptose induzieren können. Sie hemmen auch die Migration und Invasion von Krebszellen signifikant, was auf ihr Potenzial als Leitverbindungen in der Krebstherapie hindeutet .

Molekular-Docking-Studien

Die Verbindung wird auch in Molekular-Docking-Studien verwendet, um neue Inhibitoren zu entwickeln, die auf bestimmte Proteine abzielen, die an der Proliferation und dem Überleben von Krebszellen beteiligt sind .

Antiproliferative Bewertung

Weitere Forschung umfasst die antiproliferative Bewertung, bei der die Derivate der Verbindung auf ihre Fähigkeit zur Hemmung der Proliferation von Krebszellen untersucht werden .

Struktur-Wirkungs-Beziehungen (SAR)-Studien

Derivate von this compound werden in SAR-Studien verwendet, um die Beziehung zwischen der chemischen Struktur einer Verbindung und ihrer biologischen Aktivität zu verstehen. Diese Informationen sind entscheidend für die Entwicklung effektiverer Medikamente .

7. Design von Fibroblasten-Wachstumsfaktor-Rezeptor (FGFR)-Inhibitoren Das Motiv der Verbindung dient als Scharnierbinder bei der Entwicklung von FGFR-Inhibitoren, die eine weitere Klasse von Verbindungen mit potenziellen Antikrebs-Eigenschaften darstellen .

Wirkmechanismus

Target of Action

The primary targets of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis . Abnormal activation of the FGFR signaling pathway is associated with the progression and development of several cancers .

Mode of Action

4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .

Biochemical Pathways

The compound affects the FGFR signaling pathway, which includes the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . By inhibiting FGFRs, the compound disrupts these pathways, leading to a decrease in cell proliferation and migration, and an increase in apoptosis .

Pharmacokinetics

The compound’s low molecular weight suggests it may have favorable pharmacokinetic properties .

Result of Action

In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes and proteins. It has been identified as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as cell proliferation, differentiation, and survival . The compound interacts with the kinase domain of FGFRs, inhibiting their activity and thereby affecting downstream signaling pathways. Additionally, 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL has been shown to interact with other biomolecules, including BCL-2, a protein involved in regulating apoptosis .

Cellular Effects

4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis, particularly in breast cancer cell lines . The compound influences cell signaling pathways by inhibiting FGFR activity, which in turn affects pathways such as RAS-MEK-ERK and PI3K-Akt . These pathways are crucial for cell survival and proliferation, and their inhibition leads to reduced cell growth and increased cell death. Additionally, 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL has been shown to affect gene expression and cellular metabolism, further contributing to its anti-cancer effects .

Molecular Mechanism

The molecular mechanism of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL involves its binding interactions with specific biomolecules. The compound binds to the kinase domain of FGFRs, inhibiting their autophosphorylation and subsequent activation . This inhibition prevents the activation of downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis. Additionally, 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL has been shown to inhibit BCL-2, a protein that regulates apoptosis, thereby promoting cell death in cancer cells . The compound’s ability to modulate gene expression and enzyme activity further contributes to its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL have been observed to change over time. The compound exhibits stability under ambient conditions, making it suitable for long-term studies . Its degradation over extended periods can affect its efficacy and potency. In vitro studies have shown that the compound’s inhibitory effects on FGFRs and other biomolecules are sustained over time, leading to prolonged anti-cancer effects . In vivo studies have also demonstrated long-term effects on cellular function, including sustained inhibition of tumor growth and metastasis .

Dosage Effects in Animal Models

The effects of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL vary with different dosages in animal models. At lower doses, the compound exhibits potent anti-cancer effects with minimal toxicity . At higher doses, toxic effects such as weight loss, organ damage, and increased mortality have been observed . The compound’s therapeutic window is therefore narrow, and careful dosage optimization is required to maximize its efficacy while minimizing adverse effects.

Metabolic Pathways

4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL is involved in various metabolic pathways, particularly those related to its inhibitory effects on FGFRs and BCL-2 . The compound is metabolized by liver enzymes, leading to the formation of active metabolites that contribute to its overall efficacy . Additionally, the compound’s effects on metabolic flux and metabolite levels have been observed, further highlighting its role in cellular metabolism .

Transport and Distribution

Within cells and tissues, 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL is transported and distributed through various mechanisms. The compound interacts with specific transporters and binding proteins that facilitate its uptake and localization . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components . These factors collectively determine the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other target proteins . Additionally, post-translational modifications and targeting signals direct the compound to specific cellular compartments, enhancing its inhibitory effects on key signaling pathways . The compound’s localization within subcellular organelles further contributes to its overall mechanism of action and therapeutic potential.

Eigenschaften

IUPAC Name |

4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c8-6-4-1-2-9-7(4)10-3-5(6)11/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGMQCVLBKJRKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=C(C(=C21)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1321901.png)